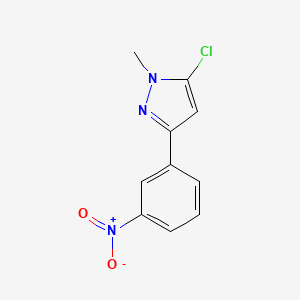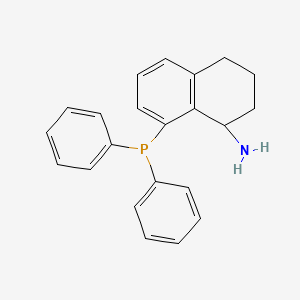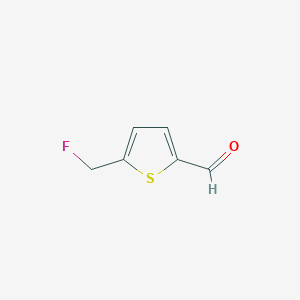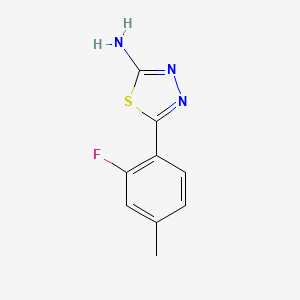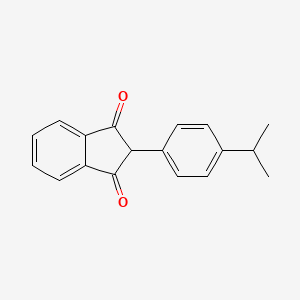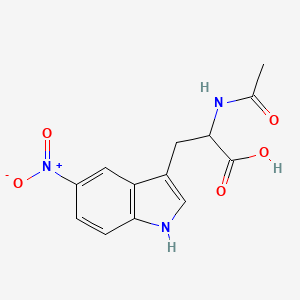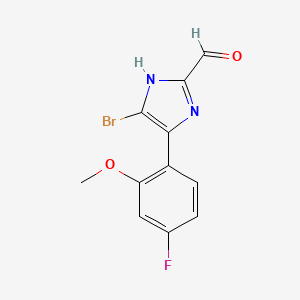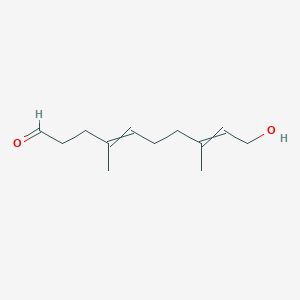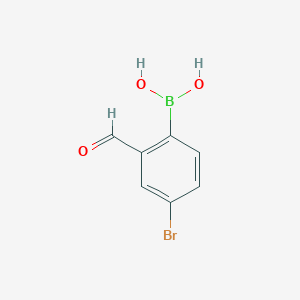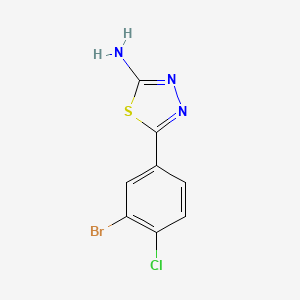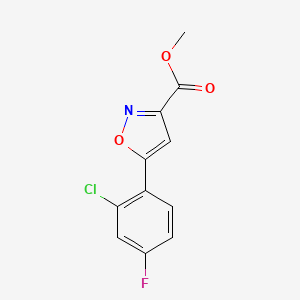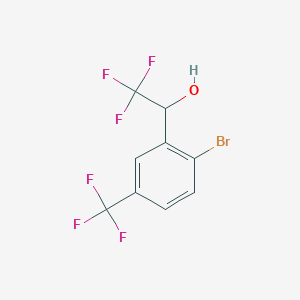![molecular formula C13H18BF3O3 B13700634 (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid](/img/structure/B13700634.png)
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid is a complex organic compound with a unique structure that includes both borinic acid and trifluoromethyl phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid typically involves multiple steps. The starting materials often include 3-(trifluoromethyl)phenylboronic acid and 3-hydroxy-2,3-dimethylbutan-2-ol. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different borinic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.
Wirkmechanismus
The mechanism of action of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The trifluoromethyl group enhances its stability and reactivity, making it effective in its applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: Another compound with ester functional groups used in organic synthesis.
Positronium hydride: An exotic molecule with unique properties.
Uniqueness
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid is unique due to its combination of borinic acid and trifluoromethyl phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C13H18BF3O3 |
|---|---|
Molekulargewicht |
290.09 g/mol |
IUPAC-Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid |
InChI |
InChI=1S/C13H18BF3O3/c1-11(2,18)12(3,4)20-14(19)10-7-5-6-9(8-10)13(15,16)17/h5-8,18-19H,1-4H3 |
InChI-Schlüssel |
OIDKEVAECWFZSS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)C(F)(F)F)(O)OC(C)(C)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


